molecular formula C17H20N2O3S B5761927 N-(2-ethylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide

N-(2-ethylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide

Cat. No.: B5761927
M. Wt: 332.4 g/mol
InChI Key: VEDBNUDKIFMOLS-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both an acetamide and a sulfonyl group in its structure suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide typically involves the following steps:

    Formation of the sulfonyl chloride: This can be achieved by reacting 4-methylbenzenesulfonyl chloride with a suitable base.

    Amidation reaction: The sulfonyl chloride is then reacted with 2-ethylphenylamine to form the sulfonamide intermediate.

    Acetylation: The final step involves the acetylation of the sulfonamide intermediate with acetic anhydride or acetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential antimicrobial or antifungal agent.

    Medicine: Investigated for its pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide would depend on its specific biological target. Generally, sulfonamides inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA), thereby exerting antimicrobial effects. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    N-(2-ethylphenyl)-2-[(4-chlorophenyl)sulfonylamino]acetamide: A structurally similar compound with a chlorine substituent.

Uniqueness

N-(2-ethylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide is unique due to the specific arrangement of its ethyl and methyl groups, which can influence its chemical reactivity and biological activity compared to other sulfonamides.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-3-14-6-4-5-7-16(14)19-17(20)12-18-23(21,22)15-10-8-13(2)9-11-15/h4-11,18H,3,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDBNUDKIFMOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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